N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide
Description
This compound features a 1H-indole core substituted at the 3-position with an acetamide group. The indole’s 1-position is modified with a 4-fluorobenzyl group, while the acetamide nitrogen is linked to a benzo[d][1,3]dioxol-5-ylmethyl moiety. This structure combines three pharmacophoric elements:
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3/c26-20-8-5-17(6-9-20)14-28-15-19(21-3-1-2-4-22(21)28)12-25(29)27-13-18-7-10-23-24(11-18)31-16-30-23/h1-11,15H,12-14,16H2,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZIUUSTVJNFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzo[d]dioxol-5-ylmethylamine
This fragment derives from piperonal (benzo[d]dioxole-5-carbaldehyde), a commercially available starting material. A reductive amination or Gabriel synthesis protocol is typically employed:
- Reduction of Piperonal : Piperonal is reduced to benzo[d]dioxol-5-ylmethanol using sodium borohydride (NaBH₄) in methanol.
- Conversion to Amine : The alcohol is converted to the corresponding amine via a Mitsunobu reaction with phthalimide, followed by hydrazine deprotection.
Key Reaction Conditions :
- Reduction : 0°C to room temperature, 2–4 hours, 90% yield.
- Mitsunobu Reaction : Triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), THF, 12 hours, 70–75% yield.
Synthesis of 2-(1-(4-Fluorobenzyl)-1H-Indol-3-yl)Acetic Acid
This fragment requires the construction of the 1-(4-fluorobenzyl)indole moiety followed by acetic acid side-chain introduction:
- Alkylation of Indole : Indole is alkylated at the N1 position using 4-fluorobenzyl bromide in the presence of a base such as sodium hydride (NaH) in DMF.
- Acetic Acid Side-Chain Introduction : The 3-position of indole is functionalized via a Friedel-Crafts acetylation or Vilsmeier-Haack reaction, followed by hydrolysis to the carboxylic acid.
Key Reaction Conditions :
- Alkylation : 0°C to room temperature, 6 hours, 85% yield.
- Friedel-Crafts Acetylation : Acetyl chloride, AlCl₃, dichloromethane (DCM), 0°C, 2 hours, 65% yield.
Amide Bond Formation Strategies
The final step involves coupling the two fragments via amide bond formation. Three principal methods are evaluated:
Carbodiimide-Mediated Coupling
Reagents : N,N’-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-Hydroxysuccinimide (NHS).
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
Conditions : 0°C to room temperature, 12–24 hours.
Yield : 60–70%.
Uranium/Guanidinium Salts
Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU.
Base : N,N-Diisopropylethylamine (DIPEA).
Solvent : Dimethylformamide (DMF).
Conditions : Room temperature, 4–6 hours.
Yield : 75–80%.
Acid Chloride Method
Reagents : Thionyl chloride (SOCl₂) to convert the carboxylic acid to its acid chloride, followed by reaction with the amine.
Solvent : Tetrahydrofuran (THF).
Conditions : 0°C, 2 hours.
Yield : 50–55%.
Comparative Analysis of Preparation Methods
The table below summarizes the efficiency, scalability, and practicality of each amide coupling method:
| Method | Reagents | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Carbodiimide-Mediated | EDC/NHS | DCM | 24 | 60–70 | 90 |
| Uranium/Guanidinium Salts | HATU/DIPEA | DMF | 6 | 75–80 | 95 |
| Acid Chloride | SOCl₂ | THF | 2 | 50–55 | 85 |
Key Observations :
- HATU/DIPEA offers the highest yield and purity, albeit at greater reagent cost.
- Acid Chloride methods are faster but suffer from lower yields due to side reactions.
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash column chromatography using silica gel and gradients of ethyl acetate/hexanes. The target compound typically elutes at 30–40% ethyl acetate.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.55 (s, 1H, indole-H3), 6.85–7.25 (m, aromatic protons), 5.20 (s, 2H, -OCH₂O-), 4.40 (d, 2H, -CH₂NH-).
- MS (ESI) : m/z 447.2 [M+H]⁺.
Challenges and Optimization Opportunities
- Solubility Issues : The indole-acetic acid fragment exhibits poor solubility in non-polar solvents, necessitating the use of DMF or dimethylacetamide (DMA).
- Byproduct Formation : Alkylation of indole may yield C3-alkylated byproducts, requiring careful temperature control.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is C23H22FN3O3, with a molecular weight of approximately 405.44 g/mol. Its structure features a benzo[d][1,3]dioxole moiety linked to an indole derivative, which is crucial for its biological activity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, derivatives of indole have been shown to modulate pathways involved in cancer progression, including the PI3K/AKT and MAPK pathways. The specific compound has not been extensively studied in isolation; however, its structural analogs have demonstrated promising results against breast and lung cancers .
Antimicrobial Activity
Compounds containing the benzo[d][1,3]dioxole structure have been reported to possess antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Neuroprotective Effects
Some derivatives of indole compounds have shown neuroprotective effects in preclinical studies. They may exert their effects by modulating neurotransmitter levels or providing antioxidant protection against neurodegenerative processes .
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several indole-based compounds and evaluated their anticancer properties using MTT assays on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that compounds with similar structural features to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide exhibited IC50 values in the low micromolar range, suggesting significant cytotoxicity .
Case Study 2: Antimicrobial Testing
A recent investigation published in Antibiotics evaluated the antimicrobial efficacy of various benzo[d][1,3]dioxole derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives showed inhibition zones comparable to standard antibiotics, indicating potential for development as antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs with Indole-Acetamide Backbones
Substituent Variations on the Indole Core
- Compound 10j (): Replaces the 4-fluorobenzyl group with a 4-chlorobenzoyl moiety. Melting point (192–194°C) suggests higher crystallinity than the target compound, which may impact solubility .
- Compound 37 (): Features a 4-fluorophenylsulfonyl group instead of benzyl. The sulfonyl group enhances hydrogen-bonding capacity, which could improve affinity for polar binding pockets .
Modifications to the Acetamide Side Chain
- SW-C165 (): Contains a 2-bromobenzyl-methylamino side chain instead of benzo[d][1,3]dioxole. Bromine’s steric bulk may hinder target access, but its electron-withdrawing nature could stabilize charge-transfer interactions .
- KCH-1521 (): Retains the benzo[d][1,3]dioxole moiety but replaces the indole with a carbamoyl-linked indolylethyl group. This modification demonstrated anti-angiogenic activity in HUVECs, highlighting the role of the dioxole in cellular signaling .
Pharmacological Activity Comparison
Anticancer Activity
- Compounds 10j–10m (): Exhibit Bcl-2/Mcl-1 inhibitory activity. The 4-chlorobenzoyl group in 10j may enhance apoptosis induction compared to the target compound’s 4-fluorobenzyl group, which could prioritize different anti-apoptotic protein interactions .
- N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (): The oxo group replaces the acetamide’s methylene, reducing conformational flexibility but increasing electrophilicity.
Central Nervous System (CNS) Activity
- Compounds 5i and 5j (): Fluorobenzyl-substituted benzothiazoles demonstrated anticonvulsant activity (ED₅₀ = 50.8–54.8 mg/kg). The 4-fluorobenzyl group’s placement in the target compound may similarly enhance blood-brain barrier penetration .
Anti-microbial and Anti-fungal Activity
Structure-Activity Relationship (SAR) Insights
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a benzo[d][1,3]dioxole moiety with an indole derivative. The molecular formula is , and it has a molecular weight of 383.5 g/mol. The IUPAC name is (E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide.
Research indicates that this compound may exhibit various biological activities through multiple mechanisms:
- Antioxidant Activity : Compounds containing benzo[d][1,3]dioxole structures have been shown to possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
- Anti-inflammatory Effects : Similar derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins . This suggests potential applications in treating inflammatory conditions.
- Anticancer Properties : Preliminary studies indicate that compounds with similar structural features can induce apoptosis in cancer cells. The mechanism often involves the activation of caspase pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
- Anti-inflammatory Study : A study on benzodioxole derivatives demonstrated significant anti-inflammatory activity compared to standard drugs such as sodium diclofenac, with rapid onset and sustained effects observed over several hours .
- Anticancer Research : In vitro studies showed that derivatives similar to this compound were effective against multiple cancer cell lines by promoting apoptosis and inhibiting cell proliferation .
- Diabetes Management : Research on benzodioxole carboxamide derivatives indicated potential antidiabetic effects through α-amylase inhibition, suggesting that similar compounds could be explored for managing diabetes .
Q & A
Q. How can researchers reconcile conflicting reports on metabolic pathways?
- Methodology :
- Isotope-Labeling Studies : Use F-NMR to track fluorobenzyl metabolism in hepatocytes; conflicting data may arise from species differences (human vs. rodent CYPs) .
- Meta-Analysis : Pool data from PubChem and independent studies, excluding unreliable sources (e.g., BenchChem) per user guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
